molecular formula C20H19ClFN5O3 B14874234 (E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one

(E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No.: B14874234
M. Wt: 431.8 g/mol
InChI Key: FAMNICSRPCRMPC-AUEPDCJTSA-N
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Description

(E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one is a synthetic organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one typically involves the following steps:

    Formation of the hydrazone intermediate: The reaction between 2-chloro-6-fluorobenzaldehyde and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable hydrazine derivative under acidic or basic conditions.

    Cyclization: The hydrazone intermediate undergoes cyclization with a triazine precursor, such as 6-methyl-1,2,4-triazine-3(2H)-one, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Potential use in the development of advanced materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: The compound may be explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its chemical stability and biological activity.

Mechanism of Action

The mechanism of action of (E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one may involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(2-(4-((2-chlorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one
  • (E)-5-(2-(4-((2-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one

Uniqueness

The presence of both chlorine and fluorine atoms in the benzyl group of (E)-5-(2-(4-((2-chloro-6-fluorobenzyl)oxy)-3-ethoxybenzylidene)hydrazinyl)-6-methyl-1,2,4-triazin-3(2H)-one imparts unique chemical and biological properties. This dual substitution may enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C20H19ClFN5O3

Molecular Weight

431.8 g/mol

IUPAC Name

5-[(2E)-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C20H19ClFN5O3/c1-3-29-18-9-13(10-23-26-19-12(2)25-27-20(28)24-19)7-8-17(18)30-11-14-15(21)5-4-6-16(14)22/h4-10H,3,11H2,1-2H3,(H2,24,26,27,28)/b23-10+

InChI Key

FAMNICSRPCRMPC-AUEPDCJTSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=O)NN=C2C)OCC3=C(C=CC=C3Cl)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=O)NN=C2C)OCC3=C(C=CC=C3Cl)F

Origin of Product

United States

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